

1-Naphthaldehyde spectroscopic data (NMR, IR, UV-Vis)

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Compound of Interest

Compound Name: 1-Naphthaldehyde

Cat. No.: B7760825

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An In-depth Technical Guide to the Spectroscopic Data of **1-Naphthaldehyde**

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount for identification, purity assessment, and structural elucidation. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **1-naphthaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ^1H and ^{13}C NMR data for **1-naphthaldehyde** in commonly used deuterated solvents.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **1-naphthaldehyde** is characterized by signals in the aromatic region and a downfield singlet corresponding to the aldehydic proton.

Table 1: ^1H NMR Chemical Shifts (δ) in ppm for **1-Naphthaldehyde**

Proton Assignment	CDCl ₃	DMSO-d ₆
CHO	10.28 - 10.37	10.13
H-2	7.95	8.01
H-3	7.50	7.60
H-4	7.82	8.01
H-5	7.60	7.68
H-6	7.50	7.68
H-7	7.90	7.68
H-8	9.20 - 9.23	9.27

Note: Chemical shifts can vary slightly depending on the concentration and specific instrument used.[\[1\]](#)[\[2\]](#)[\[3\]](#)

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is a key diagnostic signal at the downfield end of the spectrum.

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm for **1-Naphthaldehyde**

Carbon Assignment	CDCl ₃	DMSO-d ₆
C=O	193.6	194.1
C-1	130.6	130.8
C-2	124.9	125.2
C-3	128.5	128.6
C-4	131.4	129.7
C-4a	136.7	136.6
C-5	129.1	128.9
C-6	127.0	126.8
C-7	133.8	133.2
C-8	130.6	124.1
C-8a	135.3	135.1

Note: Chemical shifts can vary slightly depending on the concentration and specific instrument used.[\[1\]](#)[\[3\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **1-naphthaldehyde** shows characteristic absorption bands for the aldehyde and aromatic functionalities.

Table 3: Key IR Absorption Bands for **1-Naphthaldehyde**

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
C-H (aldehyde)	Stretch	~2850 and ~2750
C=O (aldehyde)	Stretch	1690 - 1715
C=C (aromatic)	Stretch	1500 - 1600
C-H (aromatic)	Bending (out-of-plane)	700 - 900

The strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the carbonyl group of the aldehyde.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of **1-naphthaldehyde** is dominated by absorptions due to π - π^* transitions within the naphthalene ring system.

Table 4: UV-Vis Absorption Maxima (λ_{max}) for **1-Naphthaldehyde**

Solvent	λ_{max} (nm)
CH ₂ Cl ₂	~315

The UV-Vis spectrum of **1-naphthaldehyde** in dichloromethane (CH₂Cl₂) shows a significant absorption band around 315 nm.[5][6]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of **1-naphthaldehyde** for ¹H NMR or 20-50 mg for ¹³C NMR.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
- ^1H NMR:
 - Acquire the spectrum at room temperature.
 - Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.[\[7\]](#)
- ^{13}C NMR:
 - Proton-decoupled mode is typically used to simplify the spectrum to singlets for each carbon.[\[8\]](#)
 - A larger number of scans is required due to the low natural abundance of ^{13}C .
 - A relaxation delay of 2-5 seconds is used to ensure proper relaxation of the carbon nuclei.[\[7\]](#)

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small drop of liquid **1-naphthaldehyde** directly onto the ATR crystal.
- For solid samples, a small amount of the powdered sample is placed on the crystal and pressure is applied to ensure good contact.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

Sample Preparation:

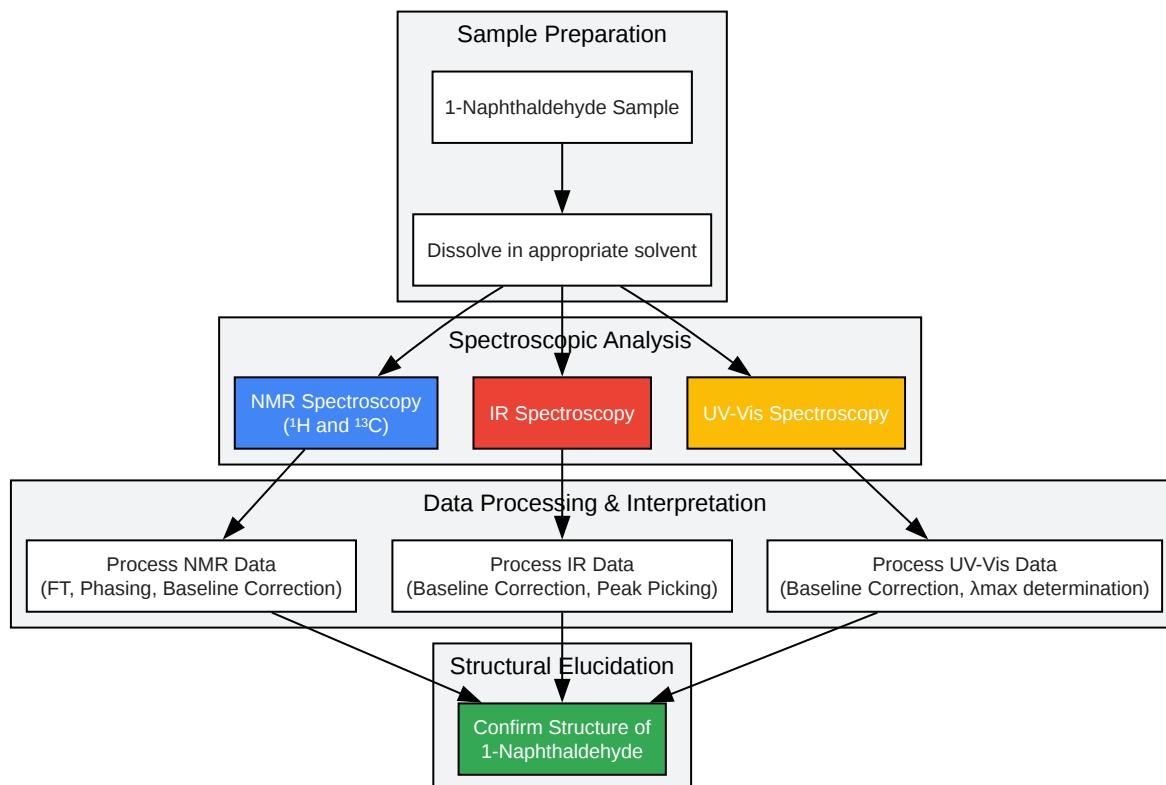
- Prepare a dilute solution of **1-naphthaldehyde** in a UV-transparent solvent (e.g., dichloromethane, hexane, or ethanol). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
- Use a quartz cuvette for measurements in the UV region, as glass absorbs UV radiation.

Instrumentation and Data Acquisition:

- Spectrometer: A double-beam UV-Vis spectrophotometer is typically used.
- A baseline is recorded with the cuvette filled with the pure solvent.
- The sample solution is then placed in the sample beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm).[\[9\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **1-naphthaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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